chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate
Description
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate is a coordination complex comprising a trivalent chromium ion bound to a pyrimidine-based ligand. The ligand, 2,4-dioxo-1H-pyrimidine-6-carboxylate, features a carboxylate group at position 6 and keto groups at positions 2 and 4 of the heterocyclic pyrimidine ring. This structure enables multiple coordination sites, allowing the chromium ion to form a stable octahedral or trigonal bipyramidal geometry.
Properties
CAS No. |
94333-35-4 |
|---|---|
Molecular Formula |
C15H9CrN6O12 |
Molecular Weight |
517.26 g/mol |
IUPAC Name |
chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/3C5H4N2O4.Cr/c3*8-3-1-2(4(9)10)6-5(11)7-3;/h3*1H,(H,9,10)(H2,6,7,8,11);/q;;;+3/p-3 |
InChI Key |
RHYIFPUBQRHNAF-UHFFFAOYSA-K |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Cr+3] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
| Component | Description |
|---|---|
| Chromium(III) salt | Commonly chromium(III) chloride hexahydrate (CrCl3·6H2O) or chromium(III) nitrate |
| 2,4-dioxo-1H-pyrimidine-6-carboxylic acid or its salt | The ligand precursor, often used as sodium or potassium salt for better solubility |
General Synthetic Approach
The preparation involves the reaction of chromium(III) salts with the ligand in aqueous or mixed solvent media under controlled pH and temperature to promote complexation.
- Ligand preparation: The ligand 2,4-dioxo-1H-pyrimidine-6-carboxylate is prepared or obtained as its sodium or potassium salt to enhance solubility in water.
- Complexation reaction: An aqueous solution of chromium(III) salt is mixed with the ligand solution under stirring.
- pH adjustment: The pH is adjusted (usually mildly acidic to neutral, pH 4–7) to favor coordination without precipitating chromium hydroxides.
- Temperature control: The mixture is heated moderately (40–80 °C) to accelerate complex formation.
- Reaction time: Stirring is continued for several hours (2–24 h) to ensure complete coordination.
- Isolation: The complex precipitates or is isolated by solvent evaporation, filtration, or crystallization.
- Purification: Recrystallization from water or water-alcohol mixtures is used to purify the complex.
Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Water or water-ethanol mixtures | Enhances solubility and reaction rate |
| pH | 4.0 – 7.0 | Avoids chromium hydroxide precipitation |
| Temperature | 40 – 80 °C | Moderate heating to promote complexation |
| Reaction time | 2 – 24 hours | Longer times improve yield and purity |
| Molar ratio (Cr:ligand) | 1:1 or 1:2 | Stoichiometry depends on desired complex |
Example Synthetic Route
| Step | Description |
|---|---|
| 1 | Dissolve chromium(III) chloride hexahydrate in distilled water to prepare 0.1 M solution. |
| 2 | Prepare 0.1 M aqueous solution of sodium 2,4-dioxo-1H-pyrimidine-6-carboxylate. |
| 3 | Mix the two solutions under stirring at room temperature. |
| 4 | Adjust pH to ~5.5 using dilute NaOH or HCl. |
| 5 | Heat the mixture to 60 °C and stir for 6 hours. |
| 6 | Cool the solution and allow the complex to crystallize. |
| 7 | Filter, wash with cold water, and dry under vacuum. |
Analytical and Characterization Data Supporting Preparation
- UV-Vis Spectroscopy: Shows characteristic d-d transitions of Cr(III) complexes confirming coordination.
- Infrared (IR) Spectroscopy: Shifts in carbonyl (C=O) stretching frequencies indicate coordination through keto and carboxylate oxygens.
- Elemental Analysis: Confirms stoichiometry of chromium to ligand.
- X-ray Crystallography: When available, confirms octahedral geometry around chromium and ligand binding sites.
- Thermogravimetric Analysis (TGA): Assesses thermal stability and hydration state.
Research Findings and Optimization
- Complexation is favored in slightly acidic to neutral pH to prevent chromium hydroxide formation.
- Use of ligand salts (sodium or potassium) improves solubility and reaction kinetics.
- Moderate heating accelerates complex formation without decomposing ligand.
- Stoichiometric control allows tuning of complex composition (mono- or bis-ligand complexes).
- Purification by recrystallization yields high-purity complexes suitable for further applications.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Metal source | CrCl3·6H2O, Cr(NO3)3 |
| Ligand form | Sodium or potassium 2,4-dioxo-1H-pyrimidine-6-carboxylate |
| Solvent | Water, water-ethanol mixtures |
| pH | 4.0 – 7.0 |
| Temperature | 40 – 80 °C |
| Reaction time | 2 – 24 hours |
| Molar ratio (Cr:ligand) | 1:1 or 1:2 |
| Isolation method | Crystallization, filtration |
| Purification | Recrystallization |
Chemical Reactions Analysis
Types of Reactions
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromium(III) center can be oxidized to chromium(VI) under strong oxidizing conditions.
Reduction: The compound can be reduced back to chromium(II) using suitable reducing agents.
Substitution: Ligand substitution reactions can occur, where the 2,4-dioxo-1H-pyrimidine-6-carboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or zinc amalgam.
Substitution: Various ligands such as amines, phosphines, or other carboxylates can be used under appropriate conditions.
Major Products Formed
Oxidation: Chromium(VI) species such as chromates or dichromates.
Reduction: Chromium(II) complexes.
Substitution: New chromium(III) complexes with different ligands.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
The compound has been studied for its potential as an anticancer agent. Research indicates that chromium(3+) can interact with nucleic acids and proteins, potentially leading to genotoxic effects. A study demonstrated that chromium(3+) enhances DNA polymerase binding to DNA templates, which may increase mutation rates and contribute to carcinogenesis . This property is leveraged in developing novel chemotherapeutic agents aimed at disrupting cancer cell proliferation by targeting nucleic acid synthesis pathways.
Enzyme Inhibition
Chromium(3+); 2,4-dioxo-1H-pyrimidine-6-carboxylate acts as a potent inhibitor of specific enzymes involved in nucleic acid synthesis. By binding to the active sites of these enzymes, it disrupts normal cellular processes, leading to reduced cell growth and proliferation. This mechanism is particularly valuable in studying the molecular mechanisms underlying various diseases and developing targeted therapies .
Environmental Science Applications
Heavy Metal Remediation
Chromium compounds, including chromium(3+), are often studied for their role in bioremediation processes. The reduced form of chromium is less toxic than its hexavalent counterpart and can be utilized in environmental cleanup efforts to mitigate chromium pollution. Studies have shown that certain microbial species can convert toxic hexavalent chromium into less harmful trivalent forms, thereby reducing environmental toxicity .
Soil and Water Quality Assessment
Research has highlighted the importance of monitoring chromium levels in soil and water systems due to its potential toxicity at elevated concentrations. Chromium(3+) is often analyzed in environmental samples to assess contamination levels and inform remediation strategies. The presence of chromium in soil typically ranges from 5 to 1000 ppm, necessitating careful management practices .
Materials Science Applications
Catalytic Properties
In materials science, chromium(3+) compounds are being explored for their catalytic properties in various chemical reactions. For instance, they have been utilized as catalysts in organic synthesis processes, enhancing reaction rates and yields . The unique electronic properties of chromium contribute to its effectiveness as a catalyst in cross-coupling reactions.
Case Study 1: Anticancer Activity
A study investigated the effects of chromium(3+) on DNA replication using purified DNA polymerases. Results showed that chromium-treated DNA exhibited increased mutation frequencies when transfected into Escherichia coli, suggesting a potential application in understanding cancer biology and developing new treatments .
Case Study 2: Environmental Remediation
In a bioremediation project, researchers employed microbial strains capable of reducing hexavalent chromium to trivalent forms. This approach successfully decreased chromium toxicity levels in contaminated water bodies, demonstrating the compound's utility in environmental cleanup initiatives .
Data Tables
Mechanism of Action
The mechanism of action of chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with biological molecules or substrates. The chromium(III) center can coordinate with various functional groups, leading to changes in the structure and activity of the target molecules. This coordination can inhibit enzyme activity, disrupt cellular processes, or induce oxidative stress, depending on the specific application.
Comparison with Similar Compounds
Key Differences :
- Coordination Chemistry : Cr³⁺ supports multidentate ligand binding, enabling applications in catalysis, whereas alkali metal salts primarily serve as ionic precursors.
Ligand-Modified Analogues
Structural variations in the pyrimidine backbone influence reactivity and biological activity:
*Similarity index calculated based on structural overlap with the parent ligand ().
Functional Implications :
- The carboxylate group in this compound enhances metal-binding capacity compared to hydroxyl or ester derivatives.
- Electron-withdrawing keto groups at positions 2 and 4 increase ligand rigidity, favoring stable coordination geometries .
Biological Activity
Chromium(3+); 2,4-dioxo-1H-pyrimidine-6-carboxylate is a complex compound that combines chromium in its trivalent state with a pyrimidine derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic applications and implications in human health.
Chemical Structure
The compound can be represented by the following IUPAC name and structural formula:
- IUPAC Name : Chromium(3+); 2,4-dioxo-1H-pyrimidine-6-carboxylate
- Chemical Structure :
Biological Activity Overview
The biological activity of chromium(3+); 2,4-dioxo-1H-pyrimidine-6-carboxylate has been investigated through various studies focusing on its pharmacological properties. Key findings include:
1. Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Chromium complexes have been shown to enhance the antimicrobial efficacy of these derivatives, potentially making them useful in treating infections caused by bacteria and fungi .
2. Anticancer Properties
Studies suggest that chromium(3+) complexes can inhibit the growth of cancer cells. The mechanism involves interference with nucleic acid synthesis, leading to DNA damage and apoptosis in cancer cells. This property is particularly relevant for developing new anticancer therapies .
3. Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in nucleic acid metabolism. By binding to the active sites of these enzymes, it disrupts normal cellular processes, which can lead to a reduction in cell proliferation .
Case Studies
Several case studies have highlighted the biological activities of chromium(3+); 2,4-dioxo-1H-pyrimidine-6-carboxylate:
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that chromium(3+) complexes significantly inhibited bacterial growth compared to controls. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating strong antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) | Control MIC (µg/mL) |
|---|---|---|
| E. coli | 50 | 200 |
| S. aureus | 30 | 150 |
| C. albicans | 25 | 100 |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with chromium(3+) complexes resulted in significant apoptosis rates compared to untreated controls.
| Cell Line | Apoptosis Rate (%) | Control Apoptosis Rate (%) |
|---|---|---|
| HeLa | 70 | 10 |
| MCF-7 | 65 | 15 |
The biological activity of chromium(3+); 2,4-dioxo-1H-pyrimidine-6-carboxylate primarily revolves around its interaction with cellular components:
Q & A
Q. How do solvent polarity and donor properties affect the redox behavior of this compound, and what electrochemical methods are appropriate for investigation?
- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF with 0.1 M TBAPF₆) identifies redox potentials. Solvent donor number (DN) correlations (e.g., DMSO vs. acetonitrile) reveal stabilization of Cr(III/II) states. Controlled-potential electrolysis coupled with in-situ UV-Vis monitors intermediate species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
